(-)-psi Reagent

Description

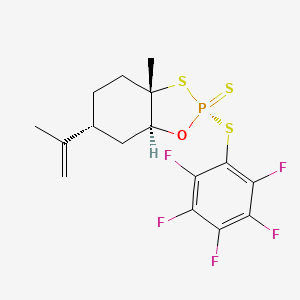

Structure

3D Structure

Properties

IUPAC Name |

(2S,3aS,6R,7aS)-3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F5OPS3/c1-7(2)8-4-5-16(3)9(6-8)22-23(24,26-16)25-15-13(20)11(18)10(17)12(19)14(15)21/h8-9H,1,4-6H2,2-3H3/t8-,9+,16+,23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYCUYPOHPPYAS-XYBLESJFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C(C1)OP(=S)(S2)SC3=C(C(=C(C(=C3F)F)F)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H](C1)O[P@](=S)(S2)SC3=C(C(=C(C(=C3F)F)F)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F5OPS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(-)-psi Reagent: A Technical Guide to Stereocontrolled Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (-)-psi (Phosphorus-Sulfur Incorporation) Reagent is a cutting-edge, air- and moisture-tolerant P(V)-based reagent developed for the stereocontrolled synthesis of phosphorothioate (B77711) (PS) oligonucleotides. This technical guide provides an in-depth overview of the (-)-psi Reagent, its mechanism of action, and its application in the synthesis of stereopure oligonucleotides, particularly antisense oligonucleotides (ASOs). The information presented here is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this innovative technology.

The introduction of a phosphorothioate linkage in place of the natural phosphodiester backbone in oligonucleotides significantly enhances their therapeutic potential by increasing their resistance to nuclease degradation. However, this modification introduces a chiral center at the phosphorus atom, leading to a mixture of Rp and Sp diastereomers when synthesized using conventional methods. The (-)-psi Reagent and its enantiomer, (+)-psi Reagent, offer a solution to this challenge by enabling the synthesis of stereopure (S)-PS and (R)-PS linked oligonucleotides, respectively. This stereocontrol is crucial as the biological activity of phosphorothioate oligonucleotides, particularly their ability to elicit RNase H-mediated cleavage of target mRNA, is often dependent on the stereochemistry of the PS linkage.

Core Concepts: The (-)-psi Reagent

The (-)-psi Reagent is built upon a rigid, limonene-derived backbone anchored to an oxathiaphospholane (B1262164) (OTP) sulfide (B99878) core and features a stable perfluorinated thiophenol leaving group. This unique structure provides a remarkable balance of stability and reactivity, allowing for efficient and stereoselective phosphorus-sulfur incorporation.

Chemical Structure:

The chemical name for the (-)-psi Reagent is (2S,3aS,6R,7aS)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1][2][3]oxathiaphosphole 2-sulfide.

Mechanism of Action:

Unlike traditional phosphoramidite (B1245037) (P(III)) chemistry, the (-)-psi Reagent operates via a P(V)-based platform, completely bypassing the need for an oxidation step to create the phosphorothioate linkage. The synthesis involves a two-step process:

-

Loading: The first nucleoside is loaded onto the (-)-psi Reagent in the presence of an activator, typically 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to form a stable OTP-nucleoside adduct.

-

Coupling: The subsequent nucleoside is then coupled to the OTP-nucleoside adduct, again activated by DBU, to form the stereopure internucleotide phosphorothioate linkage.

This approach offers several advantages over conventional methods, including operational simplicity, tolerance to air and moisture, and, most importantly, complete stereocontrol at the phosphorus center.

Data Presentation: Performance Metrics

While specific quantitative data for automated solid-phase synthesis using the (-)-psi Reagent is still emerging in publicly available literature, the underlying P(V) chemistry has been shown to be highly efficient in solution-phase synthesis. The following table summarizes the expected performance based on initial studies and the general capabilities of modern oligonucleotide synthesis.

| Parameter | Typical Value/Range | Notes |

| Stepwise Coupling Efficiency | >98% | High coupling efficiency is crucial for the synthesis of long oligonucleotides. Even a small decrease in efficiency can significantly lower the overall yield of the full-length product. |

| Overall Yield (for a 20-mer) | Varies significantly with coupling efficiency | Assuming a 98.5% average coupling efficiency, the theoretical maximum yield would be approximately 76%. Purification steps will further reduce the final isolated yield. |

| Stereoselectivity | >99% | The key advantage of the (-)-psi Reagent is its ability to produce a single diastereomer of the phosphorothioate linkage. |

| Coupling Time (Solution Phase) | ~30 minutes | This refers to the time for each loading and coupling step in solution. Optimization for solid-phase synthesis may lead to different timings. |

Experimental Protocols

The following are generalized protocols for the use of the (-)-psi Reagent in oligonucleotide synthesis. It is important to note that optimization may be required for specific sequences and synthesis platforms.

Solution-Phase Synthesis of a Dinucleotide

-

Loading of the First Nucleoside:

-

In an inert atmosphere, dissolve the 5'-O-protected nucleoside (1 equivalent) and the (-)-psi Reagent (1.3 equivalents) in anhydrous acetonitrile (B52724).

-

Add DBU (1.3 equivalents) dropwise to the solution.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

The resulting OTP-nucleoside adduct can be purified by silica (B1680970) gel chromatography.

-

-

Coupling with the Second Nucleoside:

-

Dissolve the purified OTP-nucleoside adduct (1 equivalent) and the 3'-O-protected second nucleoside (2 equivalents) in anhydrous acetonitrile.

-

Add DBU (3 equivalents) to the mixture.

-

Stir the reaction at room temperature for 30 minutes.

-

Purify the resulting stereopure phosphorothioate dinucleotide by silica gel chromatography.

-

Automated Solid-Phase Synthesis (Conceptual Protocol)

This protocol is a conceptual adaptation for an automated DNA synthesizer and requires optimization. It assumes the use of a solid support with the initial nucleoside attached.

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside using a standard acidic solution (e.g., 3% trichloroacetic acid in dichloromethane).

-

Wash: Thorough washing with anhydrous acetonitrile.

-

Loading/Coupling:

-

Prepare a solution of the incoming nucleoside (pre-loaded with the (-)-psi Reagent as an OTP-adduct) in anhydrous acetonitrile.

-

Deliver the activated OTP-nucleoside and a solution of DBU in acetonitrile to the synthesis column.

-

Allow the coupling reaction to proceed for a predetermined time (requires optimization, likely longer than standard phosphoramidite coupling).

-

-

Wash: Thorough washing with anhydrous acetonitrile.

-

Capping (Optional but Recommended): Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. This is typically done with a mixture of acetic anhydride (B1165640) and N-methylimidazole.

-

Repeat: The cycle is repeated until the desired oligonucleotide sequence is assembled.

Cleavage and Deprotection

Standard cleavage and deprotection protocols using concentrated ammonium (B1175870) hydroxide (B78521) can be employed. However, to minimize the risk of desulfurization of the phosphorothioate linkages, the addition of a reducing agent to the cleavage and deprotection solution may be beneficial.

-

Cleavage from Solid Support: Treat the solid support with concentrated ammonium hydroxide at room temperature for 1-2 hours.

-

Deprotection of Nucleobases and Phosphate: Heat the ammonium hydroxide solution containing the oligonucleotide at 55°C for 8-12 hours.

-

Work-up: After cooling, evaporate the ammonium hydroxide to yield the crude deprotected oligonucleotide.

Mandatory Visualizations

Signaling Pathway: RNase H-Mediated Gene Silencing by a Stereopure Antisense Oligonucleotide

Caption: RNase H-mediated gene silencing by a stereopure antisense oligonucleotide.

Experimental Workflow: Automated Solid-Phase Synthesis using (-)-psi Reagent

Caption: Automated solid-phase synthesis workflow using the (-)-psi Reagent.

Conclusion

The (-)-psi Reagent represents a significant advancement in the field of oligonucleotide synthesis, offering a robust and efficient method for the production of stereopure phosphorothioate oligonucleotides. Its P(V)-based mechanism simplifies the synthesis process and provides exceptional control over the stereochemistry of the critical phosphorothioate linkage. This level of precision is paramount for the development of next-generation antisense therapeutics with improved efficacy and safety profiles. As research in this area continues, the adoption of technologies like the (-)-psi Reagent will be instrumental in unlocking the full potential of oligonucleotide-based drugs.

References

- 1. Development of a P(V) method for stereocontrolled oligonucleotide synthesis - American Chemical Society [acs.digitellinc.com]

- 2. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paper published in Tetrahedron Letters on phosphorothioate oligonucleotides | NIPPON SHOKUBAI [lifescience.shokubai.co.jp]

(-)-psi Reagent: A Technical Guide to Stereocontrolled Phosphorothioate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (-)-psi (Phosphorus-Sulfur Incorporation) Reagent, developed by the Baran laboratory, represents a significant advancement in the stereocontrolled synthesis of phosphorothioate (B77711) oligonucleotides. This air- and moisture-tolerant P(V)-based reagent overcomes many limitations of traditional P(III) phosphoramidite (B1245037) chemistry, offering exceptional rapidity, scalability, and precise control over phosphorus stereochemistry. This technical guide provides an in-depth overview of the (-)-psi reagent's mechanism of action, experimental protocols for its use in the synthesis of antisense oligonucleotides (ASOs) and cyclic dinucleotides (CDNs), and a summary of its performance. Furthermore, it elucidates the key signaling pathways modulated by the resulting stereopure oligonucleotides, highlighting their therapeutic potential.

Introduction

Phosphorothioate oligonucleotides are a cornerstone of nucleic acid-based therapeutics, demonstrating enhanced nuclease resistance and cellular uptake compared to their native phosphodiester counterparts.[1][2] However, the introduction of a sulfur atom at the non-bridging oxygen of the phosphate (B84403) backbone creates a chiral center, leading to a mixture of diastereomers when using conventional synthetic methods.[1] The stereochemical configuration at this center significantly impacts the pharmacological properties of the oligonucleotide, including its interaction with target RNA and proteins. The (-)-psi reagent provides a robust solution for the synthesis of stereopure phosphorothioate oligonucleotides, enabling the systematic investigation of individual diastereomers and the development of more potent and specific nucleic acid drugs.[1]

Core Mechanism of Action

The (-)-psi reagent is a P(V)-based oxathiaphospholane (B1262164) sulfide (B99878) derived from (-)-limonene. Its mechanism of action is characterized by a direct and stereospecific phosphothiolation of nucleosides, proceeding with retention of configuration at the phosphorus center. This contrasts with traditional phosphoramidite methods that involve a P(III) intermediate and subsequent sulfurization, often leading to poor stereocontrol.

The proposed mechanism involves a two-step process:

-

Loading: A protected nucleoside reacts with the (-)-psi reagent in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form a stable nucleoside-P(V) intermediate. This reaction proceeds via nucleophilic attack of the nucleoside's hydroxyl group on the phosphorus center of the psi reagent.

-

Coupling: The loaded nucleoside-P(V) intermediate then reacts with a second nucleoside (the coupling partner), again in the presence of a base, to form the desired phosphorothioate internucleotide linkage.

The stereochemical outcome is dictated by the formation of a trigonal bipyramidal intermediate. Computational studies suggest that the nucleophilic attack occurs in a manner that, followed by pseudorotation and expulsion of the leaving group, results in overall retention of the phosphorus stereochemistry.[2]

Caption: Proposed mechanistic pathway for the (-)-psi reagent.

Quantitative Data

The (-)-psi reagent consistently delivers high yields and exceptional stereocontrol in the synthesis of phosphorothioate dinucleotides. While comprehensive data from supplementary materials of key publications are not fully accessible, the available information highlights the reagent's superior performance compared to traditional methods.

| Product | Method | Yield | Diastereomeric Ratio (d.r.) | Reference |

| c[G(2',5')pA(3',5')p] (CDN 21) | (-)-psi Reagent (Stepwise) | 14% overall | Single diastereomer | [1] |

| c[G(2',5')pA(3',5')p] (CDN 21) | (-)-psi Reagent (Concerted) | 44% | 3:1 | [1] |

| Pentamer Oligonucleotide | (-)-psi Reagent (Automated) | N/A | Single diastereomer | [1] |

| Pentamer Oligonucleotide | Standard P(III) Automated | 63% | Mixture of 16 diastereomers | [1] |

Experimental Protocols

The following are generalized protocols for the use of the (-)-psi reagent in both solution-phase and solid-phase synthesis of phosphorothioate oligonucleotides. Researchers should refer to the primary literature for specific substrate and scale-dependent optimizations.

Solution-Phase Synthesis of a Dinucleotide

Loading Step:

-

To a solution of the first protected nucleoside (1 equivalent) in anhydrous acetonitrile, add the (-)-psi reagent (1.3 equivalents) and DBU (1.3 equivalents).

-

Stir the reaction at room temperature for 30 minutes.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the loaded nucleoside can be purified by silica (B1680970) gel chromatography.

Coupling Step:

-

Dissolve the purified loaded nucleoside (1 equivalent) and the second protected nucleoside (2 equivalents) in anhydrous acetonitrile.

-

Add DBU (3 equivalents) to the solution.

-

Stir the reaction at room temperature for 30 minutes.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction and purify the resulting phosphorothioate dinucleotide by silica gel chromatography.

Automated Solid-Phase Synthesis of Oligonucleotides

The (-)-psi reagent is amenable to automated solid-phase synthesis, offering a significant advantage for the production of longer oligonucleotides. A generalized cycle for a single coupling step is outlined below.

Caption: Automated solid-phase oligonucleotide synthesis workflow.

Signaling Pathways of Synthesized Oligonucleotides

The stereopure phosphorothioate oligonucleotides synthesized using the (-)-psi reagent have significant therapeutic potential due to their ability to modulate specific biological pathways.

Antisense Oligonucleotides (ASOs)

ASOs are short, single-stranded nucleic acids that can bind to a target mRNA through Watson-Crick base pairing and modulate its function. The primary mechanisms of action for phosphorothioate ASOs are:

-

RNase H-mediated degradation: The DNA/RNA hybrid formed by the ASO and its target mRNA can be recognized by RNase H, an endogenous enzyme that cleaves the RNA strand, leading to gene silencing.

-

Steric hindrance: The binding of an ASO to an mRNA can physically block the translational machinery or interfere with splicing, thereby inhibiting protein expression.

References

The Advent of (-)-psi Reagent: A Technical Guide to Stereocontrolled Phosphorothioate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of the (-)-psi (Ψ) Reagent represents a paradigm shift in the synthesis of phosphorothioate-containing oligonucleotides and cyclic dinucleotides, molecules of significant therapeutic interest.[1][2] Developed by the Baran laboratory in collaboration with Bristol-Myers Squibb, this P(V)-based reagent platform overcomes long-standing challenges associated with traditional P(III) phosphoramidite (B1245037) chemistry, offering a robust, efficient, and stereocontrolled route to these important biomolecules.[1][3] This technical guide provides an in-depth overview of the (-)-psi Reagent, including its mechanism of action, quantitative performance data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

The core innovation of the psi reagent lies in its departure from the moisture-sensitive and often poorly stereocontrolled P(III) chemistries that have dominated oligonucleotide synthesis.[1] The (-)-psi Reagent is an air- and moisture-tolerant crystalline solid, enabling simpler and more scalable synthetic procedures.[2][3] Crucially, it allows for the programmable and diastereoselective installation of phosphorothioate (B77711) linkages, a critical feature for the development of next-generation antisense oligonucleotides (ASOs) and cyclic dinucleotide (CDN) STING agonists.[1][2][3]

Mechanism of Action and Stereocontrol

The (-)-psi Reagent facilitates the formation of phosphorothioate linkages through a two-step process, each proceeding with retention of configuration at the phosphorus center. This allows for predictable and controlled synthesis of the desired P-stereoisomer. The general mechanism involves:

-

Loading: The (-)-psi Reagent is first "loaded" onto the 5'-hydroxyl of a protected nucleoside in the presence of a base, typically 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This step forms a reactive phosphonic intermediate with retention of stereochemistry.

-

Coupling: The loaded nucleoside is then coupled with the 3'-hydroxyl of a second nucleoside (or the free 5'-hydroxyl of a growing oligonucleotide chain), again in the presence of DBU, to form the desired phosphorothioate linkage. This step also proceeds with retention of configuration at the phosphorus center.

The stereochemical outcome of the final phosphorothioate linkage is therefore determined by the chirality of the psi reagent used. The (-)-psi Reagent yields the (Rp)-configured phosphorothioate linkage, while its enantiomer, the (+)-psi Reagent, produces the (Sp)-configured linkage.

Quantitative Data

The use of the (-)-psi Reagent and its enantiomer allows for the synthesis of stereopure phosphorothioate oligonucleotides and cyclic dinucleotides with high yields and purity. This stereocontrol is critical for the biological activity of these molecules, particularly for STING agonists, where different diastereomers can exhibit significantly different potencies.

| Compound | Synthesis Method | Target | Binding Affinity (KD, µM) | Biological Activity (EC50, µM) | Reference |

| 2',3'-cGAMP (natural) | Not specified | human STING | 0.543 | >10 (IFN-β induction in THP-1 cells) | [4] |

| Phosphorothioate cGAMP analog 8d | Phosphoramidite | human STING | 0.038 | ~1 (IFN-β induction in THP-1 cells) | [4] |

| ADU-S100 (dithio-CDN) | Not specified | human STING | Not reported | ~0.1-1 (in various cell lines) | [5] |

| Fluorinated cGAMP analog MD1202D | Phosphoramidite | human STING (REF allele) | Not reported | ~0.01 (IFN-β induction in THP-1 cells) | [6] |

| Oligonucleotide Synthesis Comparison | (-)-psi Reagent Method | Traditional Phosphoramidite Method | Reference |

| 16-mer ASO Synthesis | |||

| Diastereomers Produced | Single diastereomer | Mixture of 16 diastereomers | [1] |

| Yield | Not specified | 63% | [1] |

| Dinucleotide Synthesis (average) | ~80-95% | Variable, often lower for phosphorothioates | [1] |

Experimental Protocols

General Protocol for Dinucleotide Synthesis using (-)-psi Reagent

This protocol is a representative example for the synthesis of a dinucleotide with a phosphorothioate linkage using the (-)-psi Reagent.

Materials:

-

5'-O-TBDMS protected nucleoside 1

-

3'-O-TBDMS protected nucleoside 2

-

(-)-psi Reagent

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous acetonitrile (B52724) (MeCN)

-

Standard workup and purification reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate, silica (B1680970) gel for chromatography)

Procedure:

Step 1: Loading of Nucleoside 1 with (-)-psi Reagent

-

To a solution of 5'-O-TBDMS protected nucleoside 1 (1.0 equiv) in anhydrous MeCN, add (-)-psi Reagent (1.3 equiv) and DBU (1.3 equiv).

-

Stir the reaction mixture at room temperature (25 °C) for 30 minutes.

-

Monitor the reaction by TLC or LC-MS to confirm the formation of the loaded nucleoside.

-

Upon completion, the reaction mixture can be used directly in the next step or purified by silica gel chromatography.

Step 2: Coupling with Nucleoside 2

-

To the solution containing the loaded nucleoside 1 from Step 1, add 3'-O-TBDMS protected nucleoside 2 (2.0 equiv) and DBU (3.0 equiv).

-

Stir the reaction mixture at room temperature (25 °C) for 30 minutes.

-

Monitor the reaction by TLC or LC-MS for the formation of the dinucleotide.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to afford the desired stereopure phosphorothioate dinucleotide.

Step 3: Deprotection

-

The protecting groups (e.g., TBDMS) can be removed using standard procedures (e.g., TBAF in THF) to yield the final deprotected dinucleotide.

Visualizations

Signaling Pathway of STING Activation by Cyclic Dinucleotides

Caption: cGAS-STING signaling pathway activated by CDNs.

Experimental Workflow: (-)-psi Reagent vs. Traditional Phosphoramidite Synthesis

Caption: Comparison of psi Reagent and phosphoramidite workflows.

Conclusion

The (-)-psi Reagent and its corresponding platform represent a significant advancement in the field of nucleic acid chemistry, enabling the efficient and stereocontrolled synthesis of phosphorothioate-containing molecules. This technology provides researchers and drug developers with a powerful tool to explore the therapeutic potential of stereopure antisense oligonucleotides and cyclic dinucleotides. The operational simplicity, scalability, and high fidelity of this P(V)-based approach are poised to accelerate the discovery and development of novel nucleic acid-based therapeutics.

References

- 1. Unlocking P(V): Reagents for chiral phosphorothioate synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. Design, Synthesis and Biological Evaluation of (2',5' and 3'5'-Linked) cGAMP Analogs that Activate Stimulator of Interferon Genes (STING) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

A Technical Guide to the (-)-psi Reagent for Stereocontrolled Phosphorothioate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereocontrolled synthesis of phosphorothioate (B77711) (PS) linkages in oligonucleotides is a critical challenge in the development of nucleic acid-based therapeutics. The (-)-psi (Phosphorus-Sulfur Incorporation) reagent, developed in the Baran laboratory, offers a robust and efficient solution, enabling the programmable, traceless, and diastereoselective incorporation of phosphorus-sulfur bonds.[1] This technical guide provides an in-depth overview of the (-)-psi reagent, its mechanism of action, and its application in the synthesis of stereopure antisense oligonucleotides (ASOs) and cyclic dinucleotides (CDNs).[2][3] Detailed experimental protocols and quantitative data are presented to facilitate its adoption in research and drug development settings.

Introduction: Overcoming the Challenge of P-Chirality

Phosphorothioate modifications, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by sulfur, are a cornerstone of therapeutic oligonucleotide design.[4] This modification enhances metabolic stability and cellular uptake.[1][5] However, the introduction of a sulfur atom creates a chiral center at the phosphorus atom, resulting in either an Rp or Sp diastereomer.[4] Traditional methods for oligonucleotide synthesis, relying on P(III) chemistry, generate a mixture of these diastereomers, each of which can exhibit different biological and pharmacological properties.[1][4] This lack of stereocontrol presents a significant hurdle in developing uniform and predictable therapeutic agents.

The (-)-psi reagent is a P(V)-based platform that fundamentally departs from the traditional P(III) approach.[1] It allows for the direct and stereocontrolled installation of the phosphorothioate linkage, providing access to stereopure oligonucleotides.[1][4] This air- and moisture-tolerant reagent offers operational simplicity, high efficiency, and scalability, making it a powerful tool for modern drug discovery.[1][2]

The (-)-psi Reagent: Structure and Mechanism

The (-)-psi reagent is a chiral oxathiaphospholane (B1262164) sulfide (B99878) derived from limonene.[6] Its enantiomer, the (+)-psi reagent, is also commercially available and allows for the synthesis of the opposite phosphorothioate diastereomer.[2][7] The stereochemical outcome of the reaction is dictated by the chirality of the psi reagent used.

The general mechanism involves a two-step process: loading of the nucleoside onto the psi reagent, followed by coupling with the next nucleoside. This process is characterized by its high stereocontrol, yielding a single diastereomer of the phosphorothioate linkage.[1][8]

Reaction Workflow

The synthesis of a dinucleotide phosphorothioate using the (-)-psi reagent can be visualized as a straightforward workflow.

Caption: General workflow for dinucleotide synthesis using the (-)-psi reagent.

Quantitative Data

The (-)-psi reagent demonstrates high efficiency and stereoselectivity in the synthesis of phosphorothioate linkages. The following tables summarize key quantitative data from reported studies.

| Nucleoside Derivative | Reagent | Isolated Yield (%) | Reference |

| N⁶-(2,4-Dimethylbenzoyl)-5′-O-(2-methoxypropan-2-yl)-2′-deoxyadenosine | (-)-Ψ-reagent | 45-69% | [9][10] |

| N⁴-(2,4-Dimethylbenzoyl)-5′-O-(2-methoxypropan-2-yl)-2′-deoxycytidine | (-)-Ψ-reagent | 48% | [9] |

| N²-Isobutyryl-5′-O-(2-methoxypropan-2-yl)-2′-deoxyguanosine | (-)-Ψ-reagent | Not specified | [10] |

| 5′-O-(2-Methoxypropan-2-yl)-thymidine | (-)-Ψ-reagent | 45% | [9] |

| N⁶-(2,4-Dimethylbenzoyl)-5′-O-(2-methoxypropan-2-yl)-2′-deoxyadenosine | (+)-Ψ-reagent | 45-69% | [9][10] |

| N⁴-(2,4-Dimethylbenzoyl)-5′-O-(2-methoxypropan-2-yl)-2′-deoxycytidine | (+)-Ψ-reagent | 65% | [9] |

| 5′-O-(2-Methoxypropan-2-yl)-thymidine | (+)-Ψ-reagent | 69% | [9] |

Table 1: Yields of Ψ-Loaded Nucleosides. The yields for the loading reaction of various protected 2'-deoxynucleosides with both (-)- and (+)-psi reagents are presented.

| Product | Synthesis Method | Purity/Diastereomeric Ratio | Reference |

| Pentamer 23 | Standard P(III) automated conditions | Mixture of 16 diastereoisomers | [1] |

| Pentamer 23 | Unoptimized ψ automated conditions | 1 diastereoisomer | [1] |

| Di-, tri-, and tetranucleotide phosphorothioates | Liquid Phase Oligonucleotide Synthesis (LPOS) with ψ-reagents | Nearly homogeneous Rp or Sp diastereomers | [10] |

Table 2: Comparison of Stereoselectivity. This table highlights the superior stereocontrol of the ψ-reagent platform compared to traditional phosphoramidite (B1245037) chemistry.

Experimental Protocols

The following are detailed methodologies for key experiments involving the (-)-psi reagent, compiled from the literature.

General Procedure for Loading a Nucleoside with (-)-psi Reagent

This protocol is adapted from the synthesis of N⁶-(2,4-Dimethylbenzoyl)-5′-O-(2-methoxypropan-2-yl)-2′-deoxyadenosine loaded with the (-)-Ψ reagent.[10]

-

Preparation: Dry the protected nucleoside and the (-)-psi reagent over P₂O₅ overnight.

-

Reaction Setup: In a dry flask under an inert atmosphere, dissolve the protected nucleoside (1.0 equiv) and the (-)-psi reagent (1.3 equiv) in anhydrous acetonitrile.

-

Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.3 equiv) dropwise to the solution.

-

Reaction: Stir the mixture at room temperature for 2 hours.

-

Purification:

-

Filter the reaction mixture through a short silica (B1680970) gel column, eluting with 1% pyridine (B92270) in ethyl acetate.

-

Combine the product-containing fractions.

-

Wash the combined organic phase sequentially with saturated aqueous NaHCO₃, brine, and KH₂PO₄.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the loaded nucleoside.

-

General Procedure for Coupling to Form a Dinucleotide

This protocol describes the coupling of a Ψ-loaded nucleoside with a second nucleoside.[1]

-

Reaction Setup: In a dry flask under an inert atmosphere, dissolve the purified Ψ-loaded nucleoside (1.0 equiv) and the second nucleoside (2.0 equiv) in anhydrous acetonitrile.

-

Base Addition: Add DBU (3.0 equiv) to the solution.

-

Reaction: Stir the mixture at room temperature for 30 minutes.

-

Workup and Purification: The reaction mixture can be purified using standard chromatographic techniques (e.g., silica gel chromatography) to isolate the stereopure phosphorothioate dinucleotide.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for dinucleotide synthesis.

Applications in Drug Development

The ability to synthesize stereopure phosphorothioate oligonucleotides has significant implications for drug development.

-

Antisense Oligonucleotides (ASOs): The (-)-psi reagent enables the synthesis of ASOs with defined stereochemistry, leading to potentially improved efficacy, safety, and pharmacokinetic profiles.[1] The approved ASO drug SPINRAZA (Nusinersen) contains 18 phosphorothioate linkages, highlighting the therapeutic importance of this modification.[1]

-

Cyclic Dinucleotides (CDNs): CDNs are promising cancer immunotherapy candidates. The psi reagent platform provides a straightforward method to generate stereoisomers of CDNs, facilitating the exploration of their structure-activity relationships.[1]

Logical Relationship of (-)-psi Reagent to Therapeutic Development

Caption: Logical flow from the challenge of P-chirality to improved therapeutics.

Conclusion

The (-)-psi reagent represents a significant advancement in the field of oligonucleotide synthesis. By providing a simple, efficient, and highly stereoselective method for introducing phosphorothioate linkages, it empowers researchers and drug developers to create novel, well-defined nucleic acid-based therapeutics. The operational simplicity and commercial availability of both enantiomers of the psi reagent make this powerful technology accessible to the broader scientific community, paving the way for the next generation of oligonucleotide drugs.

References

- 1. Unlocking P(V): Reagents for chiral phosphorothioate synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. (-)-PSI Reagent 95 2245335-70-8 [sigmaaldrich.com]

- 4. Phosphorothioate (PS) | Oligowiki [oligowizard.com]

- 5. PI and PSI – Chiral phosphorus incorporation harnessing the potential of P(V) [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. orgsyn.org [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Stereo-Controlled Liquid Phase Synthesis of Phosphorothioate Oligonucleotides on a Soluble Support - PMC [pmc.ncbi.nlm.nih.gov]

Topic: The Advantages of Enzymatic Incorporation of Pseudouridine Triphosphate Over Chemical Phosphoramidite Synthesis for Therapeutic mRNA Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The modification of messenger RNA (mRNA) with pseudouridine (B1679824) (Ψ) has become a cornerstone of modern RNA therapeutics and vaccines, significantly enhancing stability and translational capacity while reducing immunogenicity. The incorporation of this critical nucleoside can be achieved through two primary methodologies: enzymatic synthesis via in vitro transcription (IVT) using pseudouridine triphosphate (ΨTP), and chemical solid-phase synthesis using pseudouridine phosphoramidites. For the production of long-chain therapeutic mRNA, the enzymatic IVT method offers overwhelming advantages in terms of product length, yield, scalability, and process efficiency. This guide provides a detailed comparison of these two methods, presenting quantitative data, experimental protocols, and process workflows to inform researchers and developers in the selection of the optimal synthesis strategy.

Introduction to Pseudouridine Incorporation Methods

Pseudouridine (Ψ), an isomer of uridine (B1682114), is the most abundant natural RNA modification.[1] Its inclusion in synthetic mRNA, particularly the complete substitution for uridine, has been a breakthrough in developing effective and safe RNA-based therapies.[1][2] This is achieved by dampening the innate immune response, which would otherwise be triggered by unmodified single-stranded RNA, and by enhancing protein translation.[3]

Two fundamentally different technologies are employed to produce pseudouridine-containing RNA:

-

Enzymatic Synthesis via In Vitro Transcription (IVT): This method utilizes an RNA polymerase (e.g., T7) to transcribe a linear DNA template into a complementary RNA strand. By substituting the standard uridine triphosphate (UTP) in the reaction mixture with pseudouridine-5'-triphosphate (ΨTP) or its derivatives like N1-methylpseudouridine-5'-triphosphate (m1ΨTP), Ψ is incorporated throughout the newly synthesized RNA molecule. This method is ideal for producing long RNA molecules, such as full-length mRNAs for vaccines and therapeutics.[4][5]

-

Chemical Solid-Phase Synthesis using Phosphoramidites: This is an automated, stepwise chemical process that builds an RNA oligonucleotide one nucleotide at a time on a solid support (e.g., controlled pore glass).[6][7] The building blocks are chemically protected nucleoside phosphoramidites , including a pseudouridine phosphoramidite (B1245037). This method provides precise sequence control and is well-suited for synthesizing short RNA strands (<150 nucleotides) like siRNAs, aptamers, or RNA fragments.[8][9]

For the purpose of this guide, we will refer to the use of ΨTP in IVT as the "ΨTP Reagent Method."

Quantitative Comparison of Synthesis Methodologies

The choice between the ΨTP Reagent Method (IVT) and phosphoramidite chemistry is primarily dictated by the desired RNA product's length and scale. The following tables summarize the key quantitative differences between the two approaches.

Table 1: Comparison of Key Performance Parameters

| Parameter | ΨTP Reagent Method (In Vitro Transcription) | Phosphoramidite Method (Chemical Synthesis) |

| Typical RNA Length | 50 to >10,000 nucleotides[2] | 2 to ~150 nucleotides[9][10] |

| Primary Application | mRNA vaccines, long non-coding RNA, gene replacement therapies | siRNA, ASOs, aptamers, RNA probes, short gRNAs[8] |

| Yield | High (e.g., 100-130 µg from a 20 µL reaction)[11] | Lower overall yield, decreases exponentially with length[12] |

| Scalability | Easily scalable for large-scale GMP manufacturing[5] | Scalability is more complex and costly[13] |

| Purity (Post-Purification) | >95% (Requires removal of DNA template and dsRNA byproducts)[14] | >95% (Requires removal of deletion sequences and protecting groups)[12][15] |

| Cost-Effectiveness | Highly cost-effective for long RNAs and large scale[16] | High cost, especially for modified phosphoramidites and long sequences[13] |

Table 2: Detailed Technical Comparison

| Feature | ΨTP Reagent Method (In Vitro Transcription) | Phosphoramidite Method (Chemical Synthesis) |

| Synthesis Direction | 5' → 3' (Enzymatic)[4] | 3' → 5' (Chemical)[10] |

| Sequence Specificity | Template-directed, high fidelity[14] | Stepwise addition, precise sequence control[6] |

| Incorporation Fidelity | High; N1-methyl-ΨTP shows higher fidelity than ΨTP[14][17] | Very high stepwise coupling efficiency (>99%)[15] |

| Key Reagents | DNA template, RNA polymerase, NTPs (including ΨTP)[18] | Protected nucleoside phosphoramidites, solid support, activators[7] |

| Process Complexity | Multi-step enzymatic process (linearization, IVT, capping, purification)[4] | Automated, cyclical four-step chemical process (deblocking, coupling, capping, oxidation)[19] |

| Site-Specific Modification | Not possible; results in complete substitution of U with Ψ[14] | Precise, site-specific incorporation of single or multiple modifications is a key advantage[20] |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Ψ-Modified mRNA via In Vitro Transcription

This protocol provides a general procedure for the synthesis of mRNA with complete substitution of uridine by pseudouridine using T7 RNA polymerase.

Materials:

-

Linearized plasmid DNA template (1 µg) containing a T7 promoter upstream of the gene of interest.

-

Pseudouridine-5'-Triphosphate (ΨTP), 100 mM solution

-

ATP, GTP, CTP, 100 mM solutions

-

10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine)

-

T7 RNA Polymerase

-

RNase Inhibitor

-

DNase I (RNase-free)

-

Nuclease-free water

-

mRNA purification kit (e.g., LiCl precipitation or column-based)[21]

Procedure:

-

Reaction Setup: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube in the specified order (for a 20 µL final volume):

-

Nuclease-free water: to 20 µL

-

10x Transcription Buffer: 2 µL

-

ATP Solution (100 mM): 2 µL

-

CTP Solution (100 mM): 2 µL

-

GTP Solution (100 mM): 2 µL

-

ΨTP Solution (100 mM): 2 µL

-

Linearized DNA template: 1 µg

-

RNase Inhibitor: 1 µL (e.g., 40 units)

-

T7 RNA Polymerase: 2 µL (e.g., 50 units)

-

-

Incubation: Mix the components gently by pipetting. Centrifuge briefly to collect the reaction at the bottom of the tube. Incubate at 37°C for 2-4 hours.[18]

-

DNA Template Removal: Add 1 µL of RNase-free DNase I to the reaction mixture. Incubate at 37°C for 15-30 minutes to digest the DNA template.[18]

-

mRNA Purification: Purify the synthesized mRNA using a suitable method like lithium chloride (LiCl) precipitation or a spin column kit to remove enzymes, salts, and unincorporated nucleotides.[21]

-

Quality Control: Determine the concentration and purity of the mRNA using a spectrophotometer (an A260/A280 ratio of ~2.0 indicates pure RNA). Assess the integrity and size of the transcript using denaturing agarose (B213101) gel electrophoresis.[18]

Protocol 2: Chemical Solid-Phase Synthesis of a Ψ-Modified Oligonucleotide

This protocol outlines the standard automated four-step cycle for adding a single phosphoramidite to a growing RNA chain on a solid support. This cycle is repeated for each nucleotide in the sequence.[12][19]

Materials:

-

Controlled-Pore Glass (CPG) solid support with the initial nucleoside attached.

-

Pseudouridine phosphoramidite and standard A, C, G phosphoramidites, dissolved in anhydrous acetonitrile.

-

Activator solution (e.g., 5-ethylthiotetrazole in acetonitrile).

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

-

Capping solutions (Cap A: acetic anhydride/lutidine; Cap B: N-methylimidazole).

-

Oxidizing solution (e.g., Iodine in THF/water/pyridine).

-

Cleavage and deprotection solution (e.g., ammonia/methylamine mixture).

Procedure (Single Cycle):

-

Deblocking (Detritylation): The column containing the solid support is washed with the deblocking solution to remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group. This exposes the 5'-hydroxyl group for the next coupling reaction. The column is then washed with anhydrous acetonitrile.[12]

-

Coupling: The desired phosphoramidite (e.g., pseudouridine phosphoramidite) and the activator solution are delivered simultaneously to the column. The activator protonates the phosphoramidite, which then reacts with the free 5'-hydroxyl group, forming a phosphite (B83602) triester linkage. A typical coupling time is 5-12 minutes for modified phosphoramidites.[12]

-

Capping: To prevent the formation of sequences with missing nucleotides (deletion mutations), any unreacted 5'-hydroxyl groups are irreversibly blocked (acetylated) by adding the capping solutions.[19]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphotriester linkage using the oxidizing solution.[6]

This cycle is repeated until the full-length oligonucleotide is synthesized. Finally, the RNA is cleaved from the solid support, and all protecting groups are removed using a deprotection solution, followed by purification, typically via HPLC.

Visualization of Workflows and Pathways

Workflow for Therapeutic mRNA Production

The production of therapeutic-grade, pseudouridine-modified mRNA is a multi-stage process centered around the IVT reaction. The workflow ensures the final product is pure, stable, and effective.

Logical Comparison of Synthesis Methods

The decision to use either the ΨTP Reagent Method or the Phosphoramidite Method is based on a clear set of opposing strengths and applications.

Conclusion

While both pseudouridine triphosphate (ΨTP) and pseudouridine phosphoramidites are essential reagents for introducing the beneficial Ψ modification into RNA, they serve distinct applications. Phosphoramidite chemistry offers unparalleled precision for creating short, site-specifically modified oligonucleotides. However, for the synthesis of full-length, therapeutic-grade mRNA, the ΨTP Reagent Method (In Vitro Transcription) is unequivocally superior . Its ability to cost-effectively produce high yields of very long RNA molecules at scale makes it the enabling technology for the current revolution in mRNA vaccines and therapeutics. For professionals in drug development, a thorough understanding of the advantages and workflow of the IVT-based approach is critical for the successful translation of RNA-based medicines from the laboratory to the clinic.

References

- 1. Determining the effects of pseudouridine incorporation on human tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00022F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. IVT Pillar Page [advancingrna.com]

- 5. neb.com [neb.com]

- 6. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 11. HighYield T7 mRNA Synthesis Kit (m5CTP/Ψ-UTP), Kits for (m)RNA Synthesis (unmodified & nucleoside base-modified) - Jena Bioscience [jenabioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. archivemarketresearch.com [archivemarketresearch.com]

- 14. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. RNA synthesis by reverse direction process: phosphoramidites and high purity RNAs and introduction of ligands, chromophores, and modifications at 3'-end - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mRNA Process & Cost Modeling: Optimize Development [sigmaaldrich.com]

- 17. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. eu.idtdna.com [eu.idtdna.com]

- 20. academic.oup.com [academic.oup.com]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to (-)-Pseudoephedrine

Disclaimer: The user request specified the "(-)-psi Reagent." Following a comprehensive search, this guide has been prepared under the assumption that this refers to (-)-Pseudoephedrine (B34784) , a common and scientifically significant chemical reagent. (-)-Pseudoephedrine is the (1S,2S)-enantiomer of pseudoephedrine.

Introduction

(-)-Pseudoephedrine is a naturally occurring sympathomimetic amine, first isolated from the Ephedra plant in 1889.[1] While widely recognized for its medicinal use as a nasal decongestant, its significance in the scientific community, particularly in synthetic organic chemistry, is attributed to its role as a highly effective and practical chiral auxiliary.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, biological activity, and synthetic applications of (-)-pseudoephedrine for researchers, scientists, and professionals in drug development.

Chemical Structure and Identity

(-)-Pseudoephedrine is a diastereomer of ephedrine, possessing two chiral centers with an (1S,2S) configuration.[3][4] This specific stereochemistry is crucial for its function as a chiral auxiliary, enabling high levels of stereocontrol in asymmetric synthesis.[5]

-

IUPAC Name: (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol[3]

-

Synonyms: d-ψ-Ephedrine, d-Isoephedrine, (1S,2S)-(+)-Pseudoephedrine*[6]

-

CAS Number: 321-97-1 (for the (-)-enantiomer, though often sourced and used as the (+)-enantiomer which is more common)[7][8]

-

Molecular Formula: C₁₀H₁₅NO[3]

Note: The dextrorotatory (+)-pseudoephedrine, which is the (1S,2S) enantiomer, is the more commonly available and utilized form in synthesis and medicine. The levorotatory (-) designation in the original query may be a misnomer for the more common reagent, or refer to a less common enantiomer. This guide focuses on the widely used (1S,2S)-pseudoephedrine.

Physicochemical Properties

The physical and chemical properties of pseudoephedrine are well-documented, providing essential data for its application in both laboratory and industrial settings.

| Property | Value | Reference(s) |

| Molecular Weight | 165.23 g/mol | [3] |

| Melting Point | 118-120 °C | [3] |

| Boiling Point | ~130 °C (at 16 Torr) | |

| Appearance | Colorless needles or white crystalline powder | |

| Solubility | Sparingly soluble in water; freely soluble in alcohol and ether. | [3] |

| pKa | 9.22 (for hydrochloride salt) | [6] |

| LogP | 0.89 | [3] |

Biological Activity and Signaling Pathway

Pseudoephedrine is a sympathomimetic agent whose primary mechanism of action is on the adrenergic system.[1] It acts as both a direct and indirect agonist of adrenergic receptors.

-

Indirect Action: The principal mechanism involves stimulating the release of endogenous norepinephrine (B1679862) from presynaptic neurons.[9][10] This displacement increases the concentration of norepinephrine in the synapse, making it available to activate postsynaptic α- and β-adrenergic receptors.[9]

-

Direct Action: Pseudoephedrine also has a weak direct agonist effect on α- and β-adrenergic receptors.[1][10]

The activation of α-adrenergic receptors on the smooth muscles of blood vessels leads to vasoconstriction, which is the basis for its decongestant effect.[1][11] Activation of β₂-adrenergic receptors causes the relaxation of bronchial smooth muscle.[1]

Below is a diagram illustrating the primary signaling pathway.

Caption: Adrenergic signaling initiated by (-)-pseudoephedrine.

Application in Asymmetric Synthesis

The most significant application of (-)-pseudoephedrine in research is as a chiral auxiliary for the asymmetric alkylation of carboxylic acids.[2] The process, developed by Andrew G. Myers, involves three main steps: amide formation, diastereoselective alkylation, and auxiliary removal.[5][12]

Experimental Protocols

Protocol 1: Synthesis of the (-)-Pseudoephedrine Amide [2][12]

This procedure describes the coupling of (-)-pseudoephedrine with a carboxylic acid derivative.

-

Materials: (-)-Pseudoephedrine, acyl chloride (or symmetric anhydride), triethylamine (B128534) (or pyridine), and an anhydrous solvent (e.g., dichloromethane, THF).

-

Procedure: a. Dissolve (-)-pseudoephedrine (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., Argon) and cool to 0 °C. b. Add triethylamine (1.1 eq) to the solution. c. Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. f. Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. g. Purify the resulting amide by recrystallization or column chromatography.

Protocol 2: Diastereoselective Alkylation of the Amide [12][13]

This is the key stereochemistry-defining step, requiring strictly anhydrous conditions.

-

Materials: Pseudoephedrine amide, anhydrous lithium chloride (LiCl), anhydrous THF, lithium diisopropylamide (LDA), and an alkyl halide.

-

Procedure: a. Dry LiCl under vacuum at >130 °C for several hours before use. b. To a flask containing the pseudoephedrine amide (1.0 eq) and dried LiCl (4-6 eq) under an argon atmosphere, add anhydrous THF. Cool the resulting slurry to -78 °C. c. In a separate flask, prepare a fresh solution of LDA (1.1 eq) in anhydrous THF. d. Slowly add the LDA solution to the amide/LiCl slurry at -78 °C to form the (Z)-enolate. Stir for 1 hour.[12] e. Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C. f. Stir the reaction at -78 °C or allow it to warm slowly, monitoring by TLC. g. Quench the reaction by adding saturated aqueous NH₄Cl solution. h. Extract the product, wash, dry, and concentrate as described in Protocol 1. The crude product is often pure enough for the next step.

Protocol 3: Auxiliary Cleavage to Yield a Chiral Carboxylic Acid [2][5]

This step removes the chiral auxiliary to yield the final enantiomerically enriched product.

-

Materials: Alkylated pseudoephedrine amide, 9 N sulfuric acid, dioxane.

-

Procedure: a. Dissolve the alkylated amide in a 1:1 mixture of dioxane and 9 N H₂SO₄. b. Heat the mixture to reflux (approx. 110 °C) for 12-24 hours. c. Cool the reaction mixture and extract the carboxylic acid product with an organic solvent. d. The aqueous layer contains the protonated pseudoephedrine auxiliary, which can be recovered by basifying the solution and extracting with an organic solvent.[5]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for using (-)-pseudoephedrine as a chiral auxiliary.

Caption: Workflow for asymmetric synthesis using (-)-pseudoephedrine.

Conclusion

(-)-Pseudoephedrine is a versatile and powerful molecule with dual significance in medicine and chemical synthesis. Its well-defined stereochemistry makes it an invaluable tool for researchers aiming to construct complex chiral molecules with high degrees of enantiomeric purity. The reliability, low cost, and high diastereoselectivity associated with its use as a chiral auxiliary have solidified its place as a cornerstone reagent in the field of asymmetric synthesis.

References

- 1. Pseudoephedrine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pseudoephedrine | C10H15NO | CID 7028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acs.org [acs.org]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. swgdrug.org [swgdrug.org]

- 7. (-)-Pseudoephedrine synthesis - chemicalbook [chemicalbook.com]

- 8. (-)-Pseudoephedrine | 321-97-1 [chemicalbook.com]

- 9. Pseudoephedrine—Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pseudoephedrine Hydrochloride | C10H16ClNO | CID 9581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Role of the (-)-psi Reagent in Antisense Oligonucleotide Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of antisense oligonucleotide (ASO) therapeutics has marked a significant milestone in the treatment of various diseases by enabling the targeted modulation of gene expression. A critical aspect of ASO drug development is the chemical modification of the oligonucleotide backbone to enhance stability, cellular uptake, and efficacy. The phosphorothioate (B77711) (PS) linkage, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced with sulfur, is a cornerstone of ASO chemistry. However, this modification introduces a chiral center at the phosphorus atom, leading to a mixture of diastereomers (Rp and Sp) when synthesized using traditional methods. The (-)-psi reagent, a novel phosphorus(V)-based reagent, offers a groundbreaking solution by enabling the stereocontrolled synthesis of phosphorothioate oligonucleotides. This technical guide provides an in-depth exploration of the (-)-psi reagent's role in ASO research, detailing its advantages over conventional synthesis methods, its impact on the pharmacological properties of ASOs, and its influence on key biological pathways.

Introduction to Phosphorothioate Stereochemistry in ASOs

Antisense oligonucleotides are short, synthetic nucleic acid sequences designed to bind to a specific mRNA target, leading to the degradation of the mRNA and subsequent reduction in the expression of the encoded protein.[1] To be effective as therapeutic agents, ASOs require chemical modifications to protect them from nuclease degradation and to improve their pharmacokinetic and pharmacodynamic properties.[2][3] The introduction of phosphorothioate (PS) linkages is a widely adopted modification that enhances nuclease resistance and promotes protein binding, which in turn improves tissue distribution and cellular uptake.[3][4]

The creation of a PS linkage, however, results in a chiral center at the phosphorus atom, leading to two possible stereoisomers: Rp and Sp.[5] An ASO with 'n' PS linkages will exist as a mixture of 2^n diastereomers.[5] This stereochemical heterogeneity can have profound implications for the therapeutic properties of the ASO, as the individual diastereomers can exhibit different binding affinities, nuclease stabilities, and interactions with cellular machinery.[5][6]

The (-)-psi Reagent: A Paradigm Shift in ASO Synthesis

The (-)-psi (Phosphorus-Sulfur Incorporation) reagent, developed by the Baran lab, is a P(V)-based platform that enables the stereocontrolled synthesis of phosphorothioate oligonucleotides.[7][8] This reagent and its enantiomer, the (+)-psi reagent, allow for the precise installation of either the Sp or Rp configuration at each PS linkage, respectively. This level of control represents a significant advancement over traditional P(III)-based phosphoramidite (B1245037) chemistry, which produces a random mixture of diastereomers.[9][10]

The key advantages of the P(V)-based synthesis with the psi reagent include:

-

Stereocontrol: Enables the synthesis of stereochemically pure ASOs, allowing for the investigation of the therapeutic properties of individual diastereomers.[10]

-

Bench Stability: The psi reagents are air- and moisture-tolerant, in contrast to the highly sensitive P(III) phosphoramidite reagents.[9]

-

Simplified Synthesis: The P(V) approach eliminates the oxidation step required in the P(III) synthetic cycle, streamlining the overall process.[11]

-

Reduced Byproducts: The P(V) method avoids the use of labile protecting groups like the cyanoethyl group, thus preventing the formation of undesirable byproducts such as acrylonitrile.[11][12]

-

Versatility: The platform allows for the facile creation of chimeric oligonucleotides containing various backbone modifications.[11][12]

Impact of Stereochemistry on ASO Properties: A Quantitative Comparison

The ability to synthesize stereochemically pure ASOs using the (-)-psi reagent has enabled researchers to dissect the contribution of individual diastereomers to the overall therapeutic profile. The following table summarizes the key differences between Rp and Sp phosphorothioate linkages.

| Property | Rp Diastereomer | Sp Diastereomer | Significance in ASO Research |

| Nuclease Resistance | More susceptible to degradation. | Significantly more resistant to degradation (up to 300 times slower degradation than Rp at the 3'-terminus).[5] | The Sp configuration, particularly at the 3'-terminus, provides substantial protection against exonucleases, leading to a longer half-life of the ASO in biological systems.[5] The half-life of first-generation phosphorothioate ASOs in plasma is typically 40-60 hours.[2] |

| Binding Affinity (Melting Temperature, Tm) | Generally stabilizes the DNA:RNA duplex (higher Tm).[5] | Generally destabilizes the DNA:RNA duplex (lower Tm).[5] | A higher Tm, favored by the Rp configuration, indicates a stronger binding of the ASO to its target mRNA, which can contribute to increased potency.[5] |

| RNase H Activation | Preferred substrate for RNase H-mediated cleavage of the target RNA.[5][13] | Poor substrate for RNase H.[5] | The Rp configuration is crucial for the efficacy of RNase H-dependent ASOs, which is a primary mechanism of action for many ASO drugs.[5][13] A specific 3′-SpSpRp triplet has been identified as a code that promotes RNase H1 cleavage.[14] |

| In Vivo Efficacy & Toxicity | A full Rp gap ASO can be as toxic as a stereorandom mixture.[6] | A full Sp gap ASO can be less toxic but also shows significantly reduced activity.[6] | Stereochemistry can influence the safety profile of ASOs. The ability to control the stereochemistry allows for the optimization of the therapeutic index by balancing efficacy (driven by Rp) and safety (potentially improved with Sp).[5][6] |

Experimental Protocols

Stereocontrolled Synthesis of a Dinucleotide using the (-)-psi Reagent

This protocol describes the synthesis of a dinucleotide with a stereochemically defined Sp phosphorothioate linkage using the (-)-psi reagent.

Materials:

-

5'-O-DMTr-N-protected deoxynucleoside

-

(-)-psi Reagent

-

1,8-Diazabicycloundec-7-ene (DBU)

-

Anhydrous acetonitrile (B52724) (MeCN)

-

Solid support with a 3'-linked nucleoside

Procedure:

-

Loading of the Nucleoside onto the (-)-psi Reagent:

-

In a dry flask under an inert atmosphere, dissolve the 5'-O-DMTr-N-protected deoxynucleoside (1.0 eq) and the (-)-psi reagent (1.3 eq) in anhydrous acetonitrile.

-

Add DBU (1.3 eq) dropwise to the solution.

-

Stir the reaction at room temperature for 30 minutes.

-

The resulting solution contains the activated nucleoside monomer ready for coupling.

-

-

Coupling to the Solid Support:

-

To the solid support functionalized with the initial nucleoside (with a free 5'-OH group), add the solution containing the activated monomer from step 1.

-

Add additional DBU (3.0 eq relative to the solid support loading).

-

Allow the coupling reaction to proceed at room temperature for 30 minutes.

-

Wash the solid support thoroughly with anhydrous acetonitrile to remove unreacted reagents.

-

-

Capping:

-

Treat the solid support with a standard capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) to block any unreacted 5'-OH groups.

-

-

Deprotection and Cleavage:

-

Treat the solid support with a solution of dichloroacetic acid in dichloromethane (B109758) to remove the 5'-DMTr protecting group.

-

Cleave the synthesized dinucleotide from the solid support and remove the base protecting groups using concentrated ammonium (B1175870) hydroxide.

-

-

Purification:

-

Purify the resulting stereochemically pure dinucleotide using reverse-phase HPLC.

-

Nuclease Resistance Assay

This assay evaluates the stability of a phosphorothioate-modified ASO in the presence of nucleases.

Materials:

-

Phosphorothioate-modified ASO

-

Unmodified control oligonucleotide

-

Human serum or fetal bovine serum (as a source of nucleases)

-

Phosphate-Buffered Saline (PBS)

-

Nuclease-free water

-

2X Gel Loading Dye with EDTA

-

Polyacrylamide gel (15-20%)

-

TBE or TAE running buffer

-

Nucleic acid stain (e.g., SYBR Gold)

-

Gel imaging system

Procedure:

-

Prepare a solution of the ASO and the unmodified control in PBS at a concentration of 10 µM.

-

In separate microcentrifuge tubes, mix 10 µL of the oligonucleotide solution with 90 µL of serum.

-

Incubate the tubes at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take a 10 µL aliquot from each reaction and mix it with 10 µL of 2X Gel Loading Dye to stop the reaction.

-

Store the samples at -20°C until all time points are collected.

-

Load the samples onto a polyacrylamide gel and run the electrophoresis.

-

Stain the gel with a nucleic acid stain and visualize the bands using a gel imaging system.

-

Analyze the intensity of the full-length oligonucleotide band at each time point to determine the rate of degradation.

Signaling Pathways and Mechanism of Action

The biological activity of stereochemically defined ASOs is primarily mediated through two key pathways: RNase H-mediated target degradation and modulation of the innate immune response through Toll-like receptor 9 (TLR9).

RNase H-Mediated Cleavage

The primary mechanism of action for many therapeutic ASOs is the recruitment of RNase H1, an endogenous enzyme that cleaves the RNA strand of a DNA:RNA heteroduplex.[15] The stereochemistry of the phosphorothioate backbone plays a critical role in this process. The Rp diastereomer is the preferred substrate for RNase H1.[5][13] Therefore, ASOs synthesized with the (-)-psi reagent to contain Sp linkages will have reduced RNase H1 activity, while those synthesized with the (+)-psi reagent to have Rp linkages will exhibit enhanced RNase H1-mediated cleavage of the target mRNA. The ability to control the placement of Rp and Sp linkages allows for the fine-tuning of RNase H1 activity.

TLR9-Mediated Innate Immune Response

Phosphorothioate ASOs can be recognized by Toll-like receptor 9 (TLR9), a pattern recognition receptor of the innate immune system that is typically activated by bacterial and viral DNA.[16][17][18] This can lead to a pro-inflammatory response. The activation of TLR9 by non-CpG PS-ASOs is a complex, sequence-dependent phenomenon.[16][17] While the precise influence of PS stereochemistry on TLR9 activation is still an area of active research, it is known that chemical modifications to the ASO can modulate this response.[16] The ability to synthesize stereochemically pure ASOs will be instrumental in elucidating the structure-activity relationships of TLR9 activation and in designing ASOs with a reduced immunostimulatory profile.

References

- 1. idtdna.com [idtdna.com]

- 2. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorothioate modified oligonucleotide–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. (-)-PSI Reagent 95 2245335-70-8 [sigmaaldrich.com]

- 8. scientificlabs.ie [scientificlabs.ie]

- 9. PI and PSI – Chiral phosphorus incorporation harnessing the potential of P(V) [sigmaaldrich.com]

- 10. Development of a P(V) method for stereocontrolled oligonucleotide synthesis - American Chemical Society [acs.digitellinc.com]

- 11. A P(V)-Platform for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. digibug.ugr.es [digibug.ugr.es]

- 13. Characterization of Escherichia coli RNase H Discrimination of DNA Phosphorothioate Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Systematic Analysis of Chemical Modifications of Phosphorothioate Antisense Oligonucleotides that Modulate Their Innate Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Characterization of cooperative PS-oligo activation of human TLR9 - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of P(V)-Based Reagents: A Paradigm Shift in Nucleic Acid Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of oligonucleotides, the building blocks of nucleic acid-based therapeutics and research tools, has long been dominated by P(III) phosphoramidite (B1245037) chemistry. However, a new class of P(V)-based reagents is emerging as a powerful alternative, offering enhanced stability, versatility, and efficiency. This guide provides a comprehensive overview of P(V)-based reagents in nucleic acid chemistry, detailing their core principles, applications, and the experimental protocols necessary for their successful implementation.

Introduction: Overcoming the Limitations of P(III) Chemistry

For decades, the automated solid-phase synthesis of oligonucleotides has relied on the phosphoramidite method, which utilizes phosphorus in its trivalent state (P(III)). While highly successful, this chemistry is not without its drawbacks. P(III) reagents are sensitive to air and moisture, requiring stringent anhydrous conditions. Furthermore, the synthesis of modified backbones, such as the therapeutically important phosphorothioates (PS), often results in a mixture of stereoisomers, which can complicate drug development and manufacturing.

The development of P(V)-based reagents represents a significant advancement, addressing many of the limitations of the traditional approach. By utilizing phosphorus in its more stable pentavalent state, these reagents offer a more robust and versatile platform for the synthesis of a wide array of natural and modified nucleic acids.

Core Concepts of P(V)-Based Chemistry

The fundamental difference between P(III) and P(V) chemistry lies in the oxidation state of the phosphorus atom. P(V) reagents are inherently more stable and less susceptible to oxidation, simplifying their handling and storage. A key innovation in this field is the development of a unified P(V) platform that allows for the synthesis of various internucleotide linkages, including native phosphodiesters (PO), phosphorothioates (PS), and phosphorodithioates (PS2), using a standardized protocol.[1][2][3] This redox-neutral approach eliminates the oxidation step required in P(III) chemistry, streamlining the overall synthesis cycle.[4]

Key P(V) Reagents:

A suite of novel P(V) reagents has been developed to facilitate the formation of diverse phosphate (B84403) linkages:

-

Ψ (PSI) Reagents: The Phosphorus Sulfur Incorporation (PSI or Ψ) reagents are used for the stereocontrolled synthesis of phosphorothioate (B77711) (PS) linkages.[1] These reagents are available as stereoisomers, allowing for the synthesis of oligonucleotides with defined chirality at the phosphorus center.

-

ΨO Reagent: This reagent is designed for the formation of native phosphodiester (PO) linkages, providing a P(V)-based alternative for synthesizing standard DNA and RNA sequences.[3]

-

Ψ2 Reagent: The Ψ2 reagent enables the synthesis of phosphorodithioate (B1214789) (PS2) linkages, which are of interest for therapeutic applications due to their enhanced nuclease resistance.[3]

-

rac-Ψ Reagent: For applications where a racemic mixture of phosphorothioate linkages is desired, the rac-Ψ reagent provides a convenient solution.[3]

Data Presentation: Performance of P(V)-Based Reagents

The efficiency and versatility of P(V)-based reagents have been demonstrated in numerous studies. The following tables summarize the key performance metrics, providing a quantitative comparison with the traditional P(III) phosphoramidite chemistry.

Table 1: Comparison of Synthesis Cycle Steps

| Step | P(III) Phosphoramidite Chemistry | P(V) Chemistry |

| 1 | Deblocking (Detritylation) | Deblocking (Detritylation) |

| 2 | Coupling | Coupling |

| 3 | Oxidation/Sulfurization | Capping |

| 4 | Capping | - |

Table 2: Coupling Efficiency and Yields for Dinucleotide Synthesis

| Linkage Type | P(V) Reagent | Purity | Isolated Yield | Reference |

| Phosphorothioate (PS) | Ψ | >99% | 12-27% (for chimeric oligonucleotides) | [1] |

| Phosphorodithioate (PS2) | Ψ2 | >99% | Not explicitly stated for dinucleotides | [1] |

| Phosphodiester (PO) | ΨO | High | Not explicitly stated for dinucleotides | [3] |

Note: Yields can be sequence-dependent and are influenced by the scale of synthesis and purification methods.

Experimental Protocols

This section provides detailed methodologies for the key experiments involving P(V)-based reagents.

Automated Solid-Phase Oligonucleotide Synthesis (SPOS) using P(V) Reagents

This protocol outlines the general steps for automated synthesis of oligonucleotides using a commercial DNA/RNA synthesizer.

Reagents and Materials:

-

P(V)-nucleoside monomers (pre-loaded on the synthesizer)

-

Activator solution (e.g., DBU in acetonitrile)

-

Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole in THF)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Acetonitrile (synthesis grade)

-

Solid support (e.g., controlled pore glass - CPG)

Protocol:

-

Synthesizer Preparation: Load the required P(V)-nucleoside monomers, activator, capping, and deblocking solutions onto the automated synthesizer according to the manufacturer's instructions.

-

Sequence Programming: Enter the desired oligonucleotide sequence into the synthesizer software.

-

Synthesis Cycle: The automated synthesis proceeds through a series of repeated cycles for each nucleotide addition:

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain by treatment with the deblocking solution.

-

Coupling: The next P(V)-nucleoside monomer is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain.

-

Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

-

-

Final Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

Cleavage and Deprotection of Oligonucleotides

Reagents:

-

Concentrated ammonium (B1175870) hydroxide (B78521)

-

Methylamine in aqueous solution (for certain protecting groups)

Protocol:

-

Cleavage from Solid Support: The solid support with the synthesized oligonucleotide is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours.[5][6] This cleaves the oligonucleotide from the support.

-

Base and Phosphate Deprotection: The resulting solution is heated at 55°C for 8-12 hours to remove the protecting groups from the nucleobases and the phosphate backbone.

-

Purification: The deprotected oligonucleotide is then purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Mandatory Visualizations

Experimental Workflow: P(V) vs. P(III) Oligonucleotide Synthesis

Caption: Comparison of P(V) and P(III) solid-phase oligonucleotide synthesis cycles.

Signaling Pathway: Antisense Oligonucleotide Targeting Bcl-2 mRNA

Caption: Mechanism of an antisense oligonucleotide targeting Bcl-2 mRNA to induce apoptosis.

Applications in Research and Drug Development

The development of P(V)-based reagents has significant implications for both basic research and the pharmaceutical industry.

Therapeutic Oligonucleotides

The ability to synthesize stereochemically pure phosphorothioate oligonucleotides is a major advantage for the development of antisense and siRNA therapeutics.[1] Control over the stereochemistry of the PS linkage can lead to improved drug properties, such as enhanced target affinity, increased nuclease resistance, and reduced off-target effects. The P(V) platform facilitates the rapid synthesis of libraries of chimeric oligonucleotides with different combinations of PO, PS, and PS2 linkages, enabling a systematic exploration of structure-activity relationships.

Research and Diagnostics

The robustness and versatility of P(V) chemistry also benefit the synthesis of oligonucleotides for a wide range of research applications, including:

-

Probes for molecular diagnostics: The ability to incorporate various modifications can enhance the performance of diagnostic probes.

-

Tools for studying nucleic acid structure and function: Custom-synthesized oligonucleotides are essential for biophysical and structural studies.

-

Components for nanotechnology: DNA and RNA are increasingly used as building blocks for the construction of nanoscale structures and devices.

Conclusion and Future Outlook